

Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery

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Compound of Interest

Compound Name:	5-(Aminomethyl)thiophene-3-carbonitrile
CAS No.:	232280-88-5
Cat. No.:	B3254115

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Thiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to engage in various biological interactions make them a focal point in the design of novel therapeutics.[1][2] The compound of interest, **5-(Aminomethyl)thiophene-3-carbonitrile**, represents a novel entity with potential applications as a building block in the synthesis of bioactive molecules.[3][4]

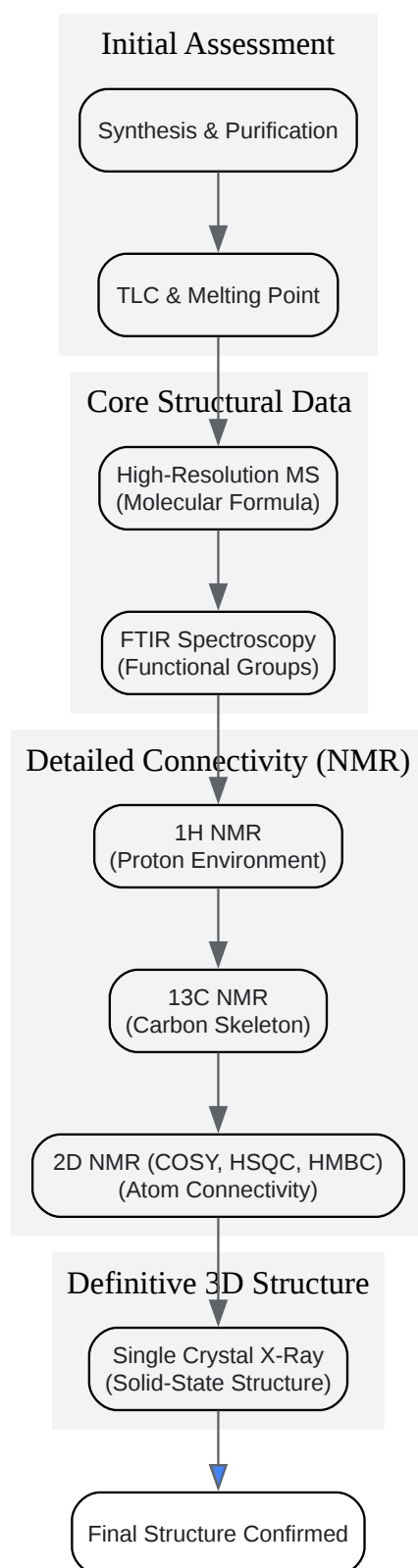
As with any newly synthesized compound destined for drug development pipelines, its molecular structure must be unequivocally confirmed. Minor deviations in atomic connectivity, stereochemistry, or even solid-state packing can profoundly alter a compound's efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of **5-(Aminomethyl)thiophene-3-carbonitrile**, treating it as a newly synthesized entity. We will proceed through a multi-technique, orthogonal approach, where each analytical method provides a unique and essential piece of the structural puzzle. This self-validating system ensures the highest degree of confidence in the final assigned structure.

Foundational Analysis: From Synthesis to Initial Characterization

For context, a plausible synthesis of the title compound could involve a multi-step process starting with a Gewald reaction to form a 2-aminothiophene-3-carbonitrile intermediate, followed by functional group manipulations at the 5-position to introduce the aminomethyl group.^[5] Upon synthesis and purification (e.g., via column chromatography), the initial characterization of the isolated, pure compound would begin.

Visualizing the Elucidation Workflow

The logical flow of our investigation is critical. We begin with techniques that confirm the fundamental building blocks (molecular formula) and functional groups present, then move to methods that piece together the atomic connectivity, and finally, determine the precise three-dimensional arrangement of atoms in space.



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Caption: Logical workflow for the structure elucidation of a novel compound.

Part 1: Confirming the Molecular Blueprint via Mass Spectrometry

Expertise & Experience: Before any other spectroscopic analysis, it is paramount to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to distinguish between isobaric formulas.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[\[2\]](#)
- **Data Acquisition:** Infuse the sample solution directly into the ESI source in positive ion mode. The ESI process will gently ionize the molecule, primarily forming the protonated molecular ion $[M+H]^+$.
- **Analysis:** Measure the mass-to-charge ratio (m/z) of the $[M+H]^+$ ion to at least four decimal places.

Data Interpretation and Trustworthiness

For **5-(Aminomethyl)thiophene-3-carbonitrile** ($C_6H_7N_3S$), the expected data would be as follows:

Property	Expected Value
Molecular Formula	$C_6H_7N_3S$
Exact Mass	153.0361
Observed $[M+H]^+$ (m/z)	154.0439 ± 0.0005 (typically within 5 ppm)

The observation of a high-intensity ion at $m/z \approx 154.0439$, matching the calculated mass for $C_6H_7N_3SH^+$ within a very narrow error margin, provides strong, trustworthy evidence for the proposed molecular formula. Further analysis of the fragmentation pattern can provide initial structural clues, with expected losses of the aminomethyl group or the nitrile moiety.[6][7]

Part 2: Identifying Functional Groups with Infrared Spectroscopy

Expertise & Experience: With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies.[8][9]

Experimental Protocol: FTIR Spectroscopy

- **Sample Preparation:** If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a standard FTIR spectrometer.
- **Data Acquisition:** Collect the spectrum over a range of $4000-650\text{ cm}^{-1}$.
- **Analysis:** Identify the key absorption bands and correlate them to the expected functional groups.[10]

Data Interpretation and Self-Validation

The FTIR spectrum serves as a quick validation of the key structural motifs. The presence of all expected peaks provides confidence to proceed with more detailed analysis.

Functional Group	Bond Vibration	Expected Wavenumber (cm ⁻¹)	Peak Characteristics
Amine (-NH ₂)	N-H Stretch	3400–3250	Two medium, sharp bands
Nitrile (-C≡N)	C≡N Stretch	2260–2220	Sharp, medium intensity
Thiophene Ring	Aromatic C-H Stretch	~3100	Weak to medium
Methylene (-CH ₂ -)	C-H Stretch	2950–2850	Medium
Thiophene Ring	C=C Stretch	1600–1450	Multiple bands

The sharp peak around 2230 cm⁻¹ is particularly diagnostic for the nitrile group.^{[10][11]} The presence of two distinct N-H stretching bands confirms a primary amine.

Part 3: Assembling the Puzzle with NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.^[12] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to build a complete and unambiguous picture of the molecular structure.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.^[2]
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - ¹H NMR: Standard pulse sequence.
 - ¹³C NMR: Standard proton-decoupled pulse sequence.

- 2D Experiments: Standard pulse sequences for COSY, HSQC, and HMBC.

Data Interpretation: A Step-by-Step Elucidation

The ^1H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and neighboring protons (splitting/multiplicity).^[13]

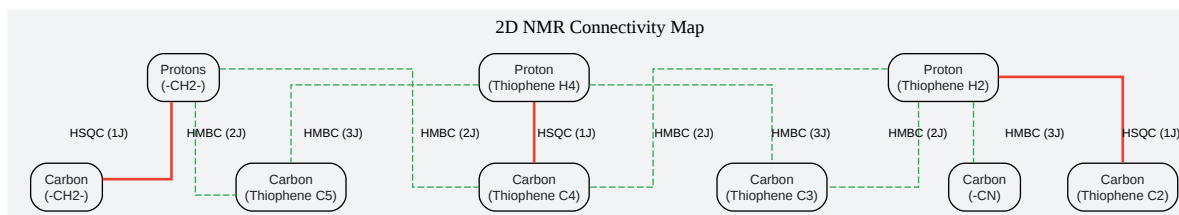
- H4 (Thiophene Proton): Expected as a singlet around δ 7.0-7.5 ppm. Its exact position will be influenced by the electron-withdrawing nitrile group and the aminomethyl group.
- H2 (Thiophene Proton): Expected as a singlet around δ 7.5-8.0 ppm. This proton is adjacent to the sulfur atom and deshielded by the nitrile group at the 3-position.
- Methylene Protons ($-\text{CH}_2-$): Expected as a singlet around δ 3.5-4.5 ppm. The chemical shift is higher than a typical alkane due to the adjacent nitrogen and the thiophene ring.
- Amine Protons ($-\text{NH}_2$): Expected as a broad singlet around δ 1.5-3.0 ppm. The chemical shift can be variable and depends on concentration and solvent.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration
Thiophene H2	7.5 - 8.0	Singlet (s)	1H
Thiophene H4	7.0 - 7.5	Singlet (s)	1H
Methylene ($-\text{CH}_2-$)	3.5 - 4.5	Singlet (s)	2H
Amine ($-\text{NH}_2$)	1.5 - 3.0	Broad s	2H

The ^{13}C NMR spectrum reveals the number of unique carbon environments.

- C3 & C5 (Substituted Thiophene Carbons): Expected in the δ 130-150 ppm range.
- C2 & C4 (Unsubstituted Thiophene Carbons): Expected in the δ 120-130 ppm range.^{[14][15]}
- Nitrile Carbon ($-\text{C}\equiv\text{N}$): Expected around δ 115-120 ppm.
- Methylene Carbon ($-\text{CH}_2-$): Expected around δ 40-50 ppm.

2D NMR experiments are crucial for confirming the connections proposed from 1D data.



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Caption: Key 2D NMR correlations for structure confirmation.

- COSY (Correlation Spectroscopy): Would show no correlations between the thiophene protons and the methylene protons, confirming they are not on adjacent carbons.
- HSQC (Heteronuclear Single Quantum Coherence): Directly links protons to the carbons they are attached to. This would definitively assign the ¹³C peaks for C2, C4, and the methylene carbon based on the known ¹H assignments.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the fragments. We would expect to see:
 - A correlation from the methylene protons to C5 and C4 of the thiophene ring, confirming the attachment point.
 - A correlation from H2 to the nitrile carbon (CN) and C4, confirming the substitution pattern on that side of the ring.

The combination of these NMR experiments provides an interlocking, self-consistent dataset that validates the entire molecular framework.

Part 4: The Gold Standard - Single Crystal X-Ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides incontrovertible evidence for the structure in solution, single-crystal X-ray crystallography provides the absolute, unambiguous structure in the solid state.^{[16][17]} It reveals precise bond lengths, bond angles, and intermolecular interactions, which can be critical for understanding physical properties and for computational modeling. Some thiophene derivatives are known to exhibit polymorphism, where the same molecule crystallizes in different forms, making this analysis particularly valuable.^{[5][18]}

Experimental Protocol: X-Ray Crystallography

- **Crystal Growth:** High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).^[19]
- **Data Collection:** A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays.
- **Structure Solution and Refinement:** The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

The resulting crystal structure would provide the definitive confirmation of the atomic connectivity of **5-(Aminomethyl)thiophene-3-carbonitrile** and reveal details about hydrogen bonding between the aminomethyl groups of adjacent molecules in the crystal lattice.

Conclusion: A Multi-faceted Approach to Certainty

The structure elucidation of a novel compound such as **5-(Aminomethyl)thiophene-3-carbonitrile** is not a linear process but a systematic integration of orthogonal analytical techniques. By first confirming the molecular formula with HRMS, then identifying the constituent functional groups with FTIR, and subsequently mapping the intricate atomic connectivity with a suite of 1D and 2D NMR experiments, we build an unshakeable foundation

of evidence. The final confirmation via single-crystal X-ray crystallography provides the ultimate proof of structure. This rigorous, self-validating workflow is essential in the field of drug development, ensuring that all subsequent biological and toxicological studies are based on a molecule of known and verified identity.

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